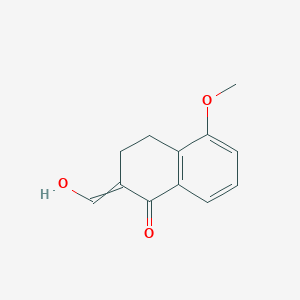
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a phenylmethanone group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group, resulting in the formation of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium iodide in acetone or amines in the presence of a base.
Major Products:
Oxidation: (4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone.
Reduction: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the methoxy and phenylmethanone groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Hydroxy-6-methylpyrimidin-2-yl)(phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: (4-Methoxy-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methoxy group at the 4-position and the phenylmethanone group at the 2-position provide a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
28840-42-8 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(4-methoxy-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(17-2)15-13(14-9)12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
KWHSXLGHOVQIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



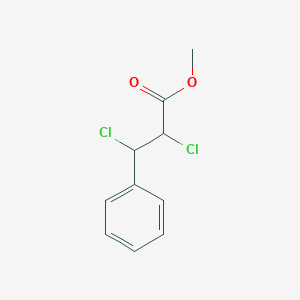
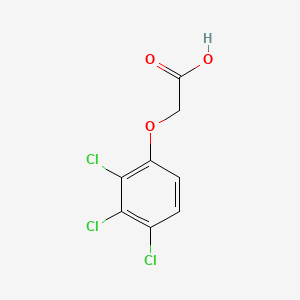

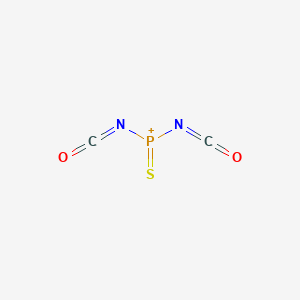

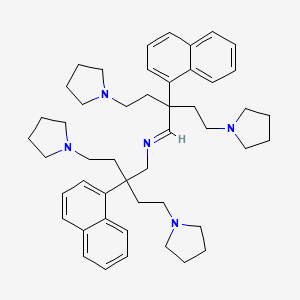
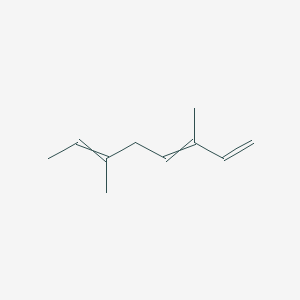

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

phosphanium bromide](/img/structure/B14687257.png)
